3-(3,4-Dihydroxyphenyl)benzyl alcohol

ALDH3A1 inhibition Cancer sensitization Enzyme selectivity

3-(3,4-Dihydroxyphenyl)benzyl alcohol (CAS 1349715-76-9) is a biphenyl diol with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol. It features a catechol (3,4-dihydroxyphenyl) moiety on one ring and a hydroxymethyl group on the other, classifying it among catechol-containing benzyl alcohol derivatives.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
Cat. No. B12989234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dihydroxyphenyl)benzyl alcohol
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)O)CO
InChIInChI=1S/C13H12O3/c14-8-9-2-1-3-10(6-9)11-4-5-12(15)13(16)7-11/h1-7,14-16H,8H2
InChIKeyACUJLDQWUXLOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Dihydroxyphenyl)benzyl alcohol – Procurement-Relevant Identity and Baseline Profile


3-(3,4-Dihydroxyphenyl)benzyl alcohol (CAS 1349715-76-9) is a biphenyl diol with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol [1]. It features a catechol (3,4-dihydroxyphenyl) moiety on one ring and a hydroxymethyl group on the other, classifying it among catechol-containing benzyl alcohol derivatives. Computed properties include an XLogP3-AA of 2, a topological polar surface area of 60.7 Ų, and 3 hydrogen bond donors [1]. The compound is commercially available at a minimum purity of 95% for research use .

Why 3-(3,4-Dihydroxyphenyl)benzyl alcohol Cannot Be Simply Replaced by In-Class Analogs


Catechol-bearing benzyl alcohol derivatives are often treated as interchangeable antioxidant or enzyme-inhibitor building blocks. However, the biphenyl architecture of 3-(3,4-dihydroxyphenyl)benzyl alcohol introduces a rotational degree of freedom and extended conjugation absent in simpler analogs like 3,4-dihydroxybenzyl alcohol. This structural distinction directly affects target engagement; for example, the compound exhibits an IC50 of 900 nM against human ALDH3A1 [1], whereas the corresponding monohydroxy analog 4-(3-hydroxyphenyl)benzyl alcohol or the simpler protocatechuyl alcohol show markedly different activity profiles. Generic substitution without considering these quantitative differences risks compromising experimental reproducibility and biological outcomes.

3-(3,4-Dihydroxyphenyl)benzyl alcohol – Quantified Differentiation Evidence Against Closest Analogs


Human ALDH3A1 Inhibition: Biphenyl Catechol vs. Simple Benzyl Alcohol Scaffolds

3-(3,4-Dihydroxyphenyl)benzyl alcohol inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 900 nM in a spectrophotometric assay with 1-min preincubation [1]. In the same assay system, the simple analog 3,4-dihydroxybenzyl alcohol (protocatechuyl alcohol, lacking the biphenyl extension) and the monohydroxy analog 4-(3-hydroxyphenyl)benzyl alcohol show no reported inhibitory activity at comparable concentrations, while the positive control CB29 exhibits a Ki of 4.7 µM and IC50 of 16 µM . This indicates that the biphenyl catechol scaffold confers a distinct enzyme inhibition profile not achievable with single-ring catechol benzyl alcohols.

ALDH3A1 inhibition Cancer sensitization Enzyme selectivity

Radical Scavenging Capacity: Biphenyl Catechol vs. Tetrahydroxydiphenylmethane

In a comparative DPPH radical scavenging study of debrominated phenolic derivatives from the red alga Tichocarpus crinitus, the most active free radical scavengers were 3,4-dihydroxybenzyl alcohol and 3,3',4,4'-tetrahydroxydiphenylmethane [1]. The target compound, 3-(3,4-dihydroxyphenyl)benzyl alcohol, is structurally intermediate between these two: it possesses the biphenyl framework of the tetrahydroxy compound but only one catechol unit. Class-level inference positions its radical scavenging capacity between the mono-catechol benzyl alcohol and the bis-catechol diphenylmethane, with the additional phenyl ring providing enhanced radical stabilization through extended conjugation compared to simple 3,4-dihydroxybenzyl alcohol.

DPPH radical scavenging Antioxidant activity Phenolic derivatives

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile vs. Protocatechuyl Alcohol

3-(3,4-Dihydroxyphenyl)benzyl alcohol has a computed XLogP3-AA of 2, compared to 0.5 for 3,4-dihydroxybenzyl alcohol (protocatechuyl alcohol) [1][2]. This ~1.5 log unit increase in lipophilicity, conferred by the additional phenyl ring, translates to an approximately 30-fold higher theoretical partition coefficient. The target compound also has a TPSA of 60.7 Ų versus 60.7 Ų for protocatechuyl alcohol (identical due to the same hydroxyl count), but its larger molecular volume (216.23 vs. 140.14 g/mol) and extended aromatic surface enhance membrane permeability potential while retaining the same hydrogen bond donor/acceptor profile.

Lipophilicity Drug-likeness Permeability

3-(3,4-Dihydroxyphenyl)benzyl alcohol – Evidence-Backed Procurement Application Scenarios


ALDH3A1-Targeted Cancer Sensitization Research

Given its 900 nM IC50 against human ALDH3A1 [1], 3-(3,4-dihydroxyphenyl)benzyl alcohol serves as a structurally distinct starting point for developing ALDH3A1-selective inhibitors. This is relevant for sensitizing ALDH3A1-expressing cancer cells to oxazaphosphorine chemotherapeutics such as cyclophosphamide, where inhibition of ALDH3A1-mediated detoxification can enhance cytotoxicity. The biphenyl scaffold provides a different chemotype from the diarylamine-based inhibitor CB29 (IC50 = 16 µM), potentially offering orthogonal selectivity profiles.

Antioxidant Building Block with Tunable Lipophilicity

The compound's intermediate structure between single-ring catechol benzyl alcohols and bis-catechol diphenylmethanes makes it a valuable modular scaffold for antioxidant SAR studies [2]. Its XLogP3-AA of 2.0 enables incorporation into hydrophobic polymer matrices or lipid-based formulations where simple catechol benzyl alcohols (XLogP3-AA ~0.5) would exhibit poor compatibility [3].

Catechol-Containing Ligand for Metal Chelation and Materials Science

The catechol moiety of 3-(3,4-dihydroxyphenyl)benzyl alcohol enables strong metal chelation, while the biphenyl framework provides structural rigidity and extended aromatic interactions. This dual functionality is relevant for designing metal-organic frameworks (MOFs), adhesive polymers, or surface coatings where the spatial orientation of the catechol unit relative to the anchoring benzyl alcohol group is critical for performance [2].

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